molecular formula C25H20ClN3O2 B3403884 5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185074-18-3

5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B3403884
CAS RN: 1185074-18-3
M. Wt: 429.9
InChI Key: PPTMNXFGKKJGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a chemical compound that has been studied for its potential use in scientific research. This compound is a pyrimidoindole derivative that has been shown to have interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is not fully understood. However, it has been shown to interact with cellular signaling pathways, particularly those involving protein kinases. This compound has been shown to inhibit the activity of certain protein kinases, which may be responsible for its observed effects.
Biochemical and Physiological Effects:
This compound has been shown to have interesting biochemical and physiological effects. This compound has been shown to inhibit the activity of certain protein kinases, which may be responsible for its observed effects. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one in lab experiments is its potential as a tool for studying cellular signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, which make it a promising candidate for drug discovery. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for the study of 5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one. One direction is to further investigate its mechanism of action, particularly its interactions with protein kinases. Another direction is to explore its potential as a therapeutic agent for inflammatory and tumor-related conditions. Additionally, this compound may be used as a tool for studying cellular signaling pathways and may have applications in drug discovery.

Scientific Research Applications

5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has been studied for its potential use in scientific research. This compound has been shown to have interesting biochemical and physiological effects, which make it a promising candidate for further study. Some of the potential applications of this compound include its use as a tool for studying cellular signaling pathways and its use in drug discovery.

properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2/c1-31-20-9-5-7-18(13-20)14-28-16-27-23-21-10-2-3-11-22(21)29(24(23)25(28)30)15-17-6-4-8-19(26)12-17/h2-13,16H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTMNXFGKKJGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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